molecular formula C11H8N2O3 B130049 Dipyridin-2-yl carbonate CAS No. 1659-31-0

Dipyridin-2-yl carbonate

Cat. No.: B130049
CAS No.: 1659-31-0
M. Wt: 216.19 g/mol
InChI Key: GCSAXWHQFYOIFE-UHFFFAOYSA-N
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Description

Dipyridin-2-yl carbonate, also known as carbonic acid di-2-pyridyl ester, is an organic compound with the molecular formula C₁₁H₈N₂O₃. It is a heterocyclic compound containing a pyridine ring and a carbonate group. This compound is widely used in organic chemistry and biochemistry due to its versatility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipyridin-2-yl carbonate can be synthesized through the reaction of triphosgene with 2-hydroxypyridine in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at 0°C under an inert atmosphere. The mixture is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is crystallized from ethyl acetate/hexane to obtain this compound as an off-white crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Dipyridin-2-yl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Dipyridin-2-yl carbonate is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of polycarbonates, which are known for their durability, strength, and resistance to heat and chemicals .

Biology and Medicine

In biochemistry, this compound derivatives are used in the synthesis of peptides and other biologically active molecules. It is also employed in the study of biochemical and physiological effects .

Industry

The compound is used in the production of polymers, pharmaceuticals, and other industrial products. Its high reactivity and selectivity make it an ideal reagent for various industrial applications .

Mechanism of Action

Dipyridin-2-yl carbonate exerts its effects through its high reactivity towards nucleophiles. It reacts readily with diols, amines, and other nucleophiles to form polycarbonates and other complex molecules. The reaction mechanism involves the formation of a reactive intermediate, which then undergoes further reactions to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipyridin-2-yl carbonate is unique due to its high reactivity, mild reaction conditions, and selectivity. It is particularly effective in the synthesis of polycarbonates and other complex molecules, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

dipyridin-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSAXWHQFYOIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373859
Record name dipyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1659-31-0
Record name dipyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid di-2-pyridyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylamine (10.5 ml, 75 mmol) was added slowly to a solution of triphosgene (3.0 g, 10 mmol) and 2-hydroxypyridine (5.7 g, 60 mmol) in dry DCM (500 ml) at 0° C. under argon. The mixture was allowed to warm to room temperature and was stirred overnight. The solvent was removed under reduced pressure and the residue taken up in ethyl acetate (500 ml), washed with saturated aqueous sodium hydrogen carbonate (2×150 ml) and brine (200 ml), dried, filtered and concentrated to give an orange oil. Crystallisation from ethyl acetate/hexane gave dipyrid-2-ylcarbonate as an off-white crystalline solid (3.70 g, 57%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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